Methyl 2-(4-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Methyl 2-(4-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a thieno ring, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the thieno ring, followed by the introduction of the triazolopyrimidine core through cyclization reactions. The final step often involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous as it reduces reaction times and improves the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted analogs .
Scientific Research Applications
Methyl 2-(4-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer treatment research.
Neuroprotection: It has been studied for its neuroprotective and anti-neuroinflammatory properties, which could be beneficial in treating neurodegenerative diseases.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of CDK2 can lead to the selective targeting of tumor cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, known for its CDK2 inhibitory activity.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-neuroinflammatory properties, similar to Methyl 2-(4-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate.
Uniqueness
Its ability to act as a CDK2 inhibitor and its neuroprotective properties set it apart from other similar compounds .
Properties
Molecular Formula |
C16H11BrN4O2S |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
methyl 4-(4-bromophenyl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C16H11BrN4O2S/c1-8-11-14-19-13(9-3-5-10(17)6-4-9)20-21(14)7-18-15(11)24-12(8)16(22)23-2/h3-7H,1-2H3 |
InChI Key |
NXJVNIKAVKZGRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)Br)C(=O)OC |
Origin of Product |
United States |
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